5-Bromo-2-fluorobenzonitrile
Overview
Description
Tetraethylammonium bromide is a quaternary ammonium compound with the chemical formula C₈H₂₀NBr. It is a white crystalline solid that is highly soluble in water. This compound is often used as a source of tetraethylammonium ions in various pharmacological and physiological studies, as well as in organic chemical synthesis .
Mechanism of Action
Target of Action
5-Bromo-2-fluorobenzonitrile is a chemical compound that is used as a building block in the synthesis of various other compounds .
Mode of Action
The compound contains bromide and fluoride substituents that display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it can be used for the preparation of compounds like (E)-5-(2-cyclopropylvinyl)-2-fluorobenzonitrile and methyl-3-amino-5-bromobenzo[b]thiophene-2-carboxylate . These compounds may participate in various biochemical pathways depending on their structure and functional groups.
Pharmacokinetics
Its solubility in methanol suggests that it may have good absorption and distribution properties. The metabolism and excretion of this compound would depend on the specific biochemical transformations it undergoes in the body.
Result of Action
As a precursor used in the synthesis of various other compounds, the molecular and cellular effects of this compound’s action would depend on the specific compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored sealed in a dry room temperature environment . The specific conditions under which it exerts its action would depend on the nature of the reactions it is involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium bromide can be synthesized by reacting tetraethylammonium hydroxide with hydrobromic acid. The reaction is as follows:
Et4N+OH−+HBr→Et4N+Br−+H2O
After the reaction, the water is evaporated, and the product is recrystallized from acetonitrile to yield a crystalline sample of tetraethylammonium bromide .
Industrial Production Methods
In an industrial setting, tetraethylammonium bromide is typically produced by the reaction of triethylamine with ethyl bromide in the presence of a solvent such as 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and washed with a small amount of solvent .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium bromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: o-Iodoxybenzoic acid in chloroform/water at room temperature.
Substitution: Potassium superoxide for the conversion of primary alkyl halides.
Major Products
Oxidation: Sulfoxides.
Substitution: Dialkyl peroxides.
Scientific Research Applications
Tetraethylammonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tetraethylammonium bromide is unique in its ability to catalyze specific reactions such as the oxidation of organic sulfides to sulfoxides and the preparation of tetraethylammonium superoxide. Its solubility and crystalline structure also make it distinct from other tetraethylammonium salts .
Properties
IUPAC Name |
5-bromo-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCNHFWRPJXTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369276 | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-89-3 | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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